Methanone, 2-anthracenyl(4-methylphenyl)-
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Overview
Description
Methanone, 2-anthracenyl(4-methylphenyl)- is a chemical compound known for its unique structure and properties It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a methanone group attached to the 2-position of the anthracene ring and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, 2-anthracenyl(4-methylphenyl)- typically involves the use of Suzuki or Sonogashira cross-coupling reactions. These reactions are known for their efficiency in forming carbon-carbon bonds. In the case of this compound, the anthracene derivative is reacted with a 4-methylphenylboronic acid or a 4-methylphenylacetylene in the presence of a palladium catalyst and a base . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of Methanone, 2-anthracenyl(4-methylphenyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization, column chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
Methanone, 2-anthracenyl(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the methanone group to a hydroxyl group or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the anthracene or phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce anthracenol derivatives.
Scientific Research Applications
Methanone, 2-anthracenyl(4-methylphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe for studying cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of photodynamic therapy.
Mechanism of Action
The mechanism of action of Methanone, 2-anthracenyl(4-methylphenyl)- is largely dependent on its interaction with molecular targets and pathways. In biological systems, its fluorescence allows it to act as a probe, binding to specific cellular components and emitting light upon excitation. This property is utilized in imaging techniques to visualize cellular structures and processes. Additionally, its potential therapeutic effects in photodynamic therapy involve the generation of reactive oxygen species upon light activation, leading to the destruction of targeted cells.
Comparison with Similar Compounds
Methanone, 2-anthracenyl(4-methylphenyl)- can be compared to other anthracene derivatives, such as:
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and use in OLEDs.
Anthraquinone: An oxidized form of anthracene with applications in dye production and as a photosensitizer.
9-Phenyl-10-(4-trifluoromethyl)phenyl)anthracene: Exhibits similar photophysical properties and is used in triplet-triplet annihilation upconversion systems.
The uniqueness of Methanone, 2-anthracenyl(4-methylphenyl)- lies in its specific substitution pattern, which imparts distinct photophysical and chemical properties, making it valuable for specialized applications in various fields.
Properties
CAS No. |
60109-21-9 |
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Molecular Formula |
C22H16O |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
anthracen-2-yl-(4-methylphenyl)methanone |
InChI |
InChI=1S/C22H16O/c1-15-6-8-16(9-7-15)22(23)20-11-10-19-12-17-4-2-3-5-18(17)13-21(19)14-20/h2-14H,1H3 |
InChI Key |
PUPOBZZMOQAELB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC3=CC4=CC=CC=C4C=C3C=C2 |
Origin of Product |
United States |
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